molecular formula C8H5Cl2N3 B169777 5,7-Dichloro-1,8-naphthyridin-2-amine CAS No. 131998-24-8

5,7-Dichloro-1,8-naphthyridin-2-amine

Cat. No.: B169777
CAS No.: 131998-24-8
M. Wt: 214.05 g/mol
InChI Key: NEAYOFOFEATUKC-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,8-naphthyridin-2-amine is a chemical compound with the molecular formula C8H5Cl2N3. It has a molecular weight of 214.05 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2–8 °C .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been a subject of interest in recent years . The synthesis often relies on efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2N3/c9-5-3-6 (10)12-8-4 (5)1-2-7 (11)13-8/h1-3H, (H2,11,12,13) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

This compound has a melting point of 213-216 °C and a predicted boiling point of 364.7±37.0 °C. It has a predicted density of 1.571±0.06 g/cm3 .

Scientific Research Applications

Hydrogen Bonding and Supramolecular Architectures

Studies have elucidated the role of 5,7-dimethyl-1,8-naphthyridine-2-amine derivatives in forming hydrogen-bonded supramolecular structures. These compounds interact with acidic compounds to form organic salts and multicomponent crystals, showcasing the impact of weak and strong hydrogen bonding in crystal packing. The research demonstrates the synthesis of anhydrous and hydrated crystals with various acids, highlighting the structural diversity achieved through solution-based techniques and slow evaporation methods (Jin et al., 2010). Further studies expanded on this by creating eleven supramolecular adducts, underlining the significant role of classical hydrogen bonds and other non-covalent interactions in forming 2D/3D structures (Dong et al., 2017).

Organic Synthesis and Functionalization

Research into the functionalization of 5,7-dimethyl-1,8-naphthyridine-2-amine derivatives has led to the development of novel compounds with potential applications in material science and sensing technologies. One study focused on synthesizing derivatives possessing urea, amide-imidazolium salt, amide-azide, or amide-triazole moieties, exploring their anion recognition abilities, particularly for fluoride ions. This work not only showcases the synthetic versatility of these derivatives but also their potential in environmental monitoring and analytical chemistry (Chahal et al., 2018).

Anion Sensing

The derivatives of 5,7-dimethyl-1,8-naphthyridine-2-amine have been explored for their anion recognition properties, particularly towards fluoride ions. The specific interaction between these derivatives and fluoride ions, leading to spectroscopic and colorimetric changes, highlights their potential as sensors. This application is of particular interest in environmental and health-related fields, where the detection of specific anions is crucial (Chahal et al., 2018).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Properties

IUPAC Name

5,7-dichloro-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAYOFOFEATUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444372
Record name 5,7-dichloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131998-24-8
Record name 5,7-dichloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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